3-Bromo-1-(2-methylphenyl)piperidin-2-one
Description
3-Bromo-1-(2-methylphenyl)piperidin-2-one is a brominated piperidinone derivative featuring a 2-methylphenyl substituent at the nitrogen position. The bromine atom at the 3-position and the methylphenyl group likely influence its electronic and steric properties, making it a candidate for further pharmacological or pesticidal studies .
Properties
IUPAC Name |
3-bromo-1-(2-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGZSDAMPQQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-methylphenyl)piperidin-2-one typically involves the bromination of 1-(2-methylphenyl)piperidin-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(2-methylphenyl)piperidin-2-one.
Oxidation Reactions: Oxidation can occur at the piperidinone ring or the methyl group, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 1-(2-methylphenyl)piperidin-2-one derivatives.
Reduction: 1-(2-methylphenyl)piperidin-2-one.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Bromo-1-(2-methylphenyl)piperidin-2-one is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural variations and available data for 3-bromo-1-(2-methylphenyl)piperidin-2-one and related compounds:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents alter electronic density, influencing solubility and reactivity .
- Molecular Weight : Bromine and bulky substituents (e.g., trifluoromethyl) increase molecular weight, which may impact pharmacokinetic properties .
Biological Activity
3-Bromo-1-(2-methylphenyl)piperidin-2-one, a compound belonging to the piperidinone family, has garnered attention due to its diverse biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN\O
- Molecular Weight : 270.15 g/mol
The compound features a piperidinone core with a bromine atom and a methylphenyl group attached, which influences its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of piperidin-2-one exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness of these compounds is often quantified using the IC value, which indicates the concentration required to inhibit cell growth by 50%.
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 4.2 |
These results suggest that modifications in the piperidinone structure can enhance anticancer activity, potentially making them candidates for further development in cancer therapy .
Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound this compound may influence dopamine and norepinephrine transporters, which are critical in treating disorders like depression and ADHD.
In vitro studies have shown that related compounds can selectively inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activities while having minimal effects on serotonin transporter (SERT). This selectivity is crucial for developing drugs with fewer side effects associated with serotonin modulation .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of piperidinone derivatives. Compounds similar to this compound have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various piperidinone derivatives against multiple human cancer cell lines. The results indicated that certain substitutions on the piperidine ring significantly enhanced cytotoxicity. For example, derivatives with halogen substitutions showed increased potency compared to their non-halogenated counterparts.
Case Study 2: Neuropharmacological Screening
Another study focused on the neuropharmacological profile of piperidine derivatives. It was found that specific modifications led to increased selectivity for DAT over SERT, making them promising candidates for treating attention deficit disorders without the common side effects associated with serotonin reuptake inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
